(3-Methyl-5-nitropyridin-2-YL)methanamine
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Overview
Description
(3-Methyl-5-nitropyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9N3O2. It is a derivative of pyridine, characterized by the presence of a methyl group at the 3rd position, a nitro group at the 5th position, and a methanamine group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitropyridin-2-YL)methanamine typically involves the nitration of 3-methylpyridine followed by the reduction of the nitro group to an amine. The general steps are as follows:
Nitration: 3-Methylpyridine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-5-nitropyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine, as mentioned in the preparation methods.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles can be used to introduce new functional groups at the amine position.
Major Products:
Oxidation: 3-Methyl-5-nitropyridine-2-carboxylic acid.
Reduction: 3-Methyl-5-aminopyridin-2-ylmethanamine.
Substitution: Derivatives with different substituents at the amine position
Scientific Research Applications
(3-Methyl-5-nitropyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Methyl-5-nitropyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
(3-Methyl-5-nitropyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(6-Methylpyridin-3-yl)methanamine: Similar structure but with the methyl and amine groups at different positions.
Uniqueness: (3-Methyl-5-nitropyridin-2-YL)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
(3-methyl-5-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-6(10(11)12)4-9-7(5)3-8/h2,4H,3,8H2,1H3 |
InChI Key |
SDPOWLRRDYIWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CN)[N+](=O)[O-] |
Origin of Product |
United States |
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